ISO-Fludelone
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Overview
Description
ISO-Fludelone, also known as 17-iso-oxazole-26-F3-9,10-dehydro-12,13-desoxy-epothilone B, is a third-generation epothilone B analogue. It is a synthetic compound designed to stabilize microtubules, which are essential components of the cell’s cytoskeleton. This compound has shown potential anti-mitotic and antineoplastic activities, making it a promising candidate for cancer treatment .
Preparation Methods
ISO-Fludelone is synthesized through a diverted total synthesis approach based on pharmacological property leadsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .
Industrial production methods for this compound are still under development, as the compound is currently in the clinical trial phase. the synthesis process is designed to be scalable, allowing for large-scale production once the compound is approved for clinical use .
Chemical Reactions Analysis
ISO-Fludelone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its solubility, stability, or bioavailability.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of this compound with modified chemical structures and potentially enhanced biological activities .
Scientific Research Applications
ISO-Fludelone has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of epothilones.
Biology: Researchers use this compound to investigate the mechanisms of microtubule stabilization and its effects on cell division.
Medicine: this compound is being studied for its potential as an anticancer agent, particularly in drug-resistant cancer cell lines.
Mechanism of Action
ISO-Fludelone exerts its effects by binding to tubulin, a protein that forms microtubules. This binding induces microtubule polymerization and stabilizes microtubules against depolymerization. As a result, this compound inhibits cell division, induces G2/M cell cycle arrest, and triggers apoptosis (programmed cell death). The compound’s increased stability, water solubility, and potency compared to other epothilones contribute to its effectiveness as an anticancer agent .
Comparison with Similar Compounds
ISO-Fludelone is compared with other epothilones, such as:
Epothilone B: The parent compound from which this compound is derived. This compound has improved stability and potency.
Dehydelone: A second-generation epothilone with similar microtubule-stabilizing properties but lower efficacy compared to this compound.
Paclitaxel (Taxol): A well-known microtubule-stabilizing agent. .
This compound’s uniqueness lies in its enhanced stability, water solubility, and ability to overcome multidrug resistance, making it a promising candidate for further clinical development .
Properties
CAS No. |
693272-98-9 |
---|---|
Molecular Formula |
C27H39NO6 |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
(4S,7R,8S,9S,10Z,13Z,16S)-4,8-dihydroxy-5,5,7,9,13-pentamethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-1-oxacyclohexadeca-10,13-diene-2,6-dione |
InChI |
InChI=1S/C27H39NO6/c1-16-9-8-10-17(2)25(31)20(5)26(32)27(6,7)23(29)15-24(30)33-22(12-11-16)18(3)13-21-14-19(4)34-28-21/h8,10-11,13-14,17,20,22-23,25,29,31H,9,12,15H2,1-7H3/b10-8-,16-11-,18-13+/t17-,20+,22-,23-,25-/m0/s1 |
InChI Key |
JAYGOFBXDFAXBW-CYEKYUJNSA-N |
Isomeric SMILES |
C[C@H]1/C=C\C/C(=C\C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C2=NOC(=C2)C)/C)/C |
Canonical SMILES |
CC1C=CCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=NOC(=C2)C)C)C |
Origin of Product |
United States |
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